molecular formula C11H12O3 B1530598 4-(Tetrahydrofuran-2-yl)benzoic acid CAS No. 1368755-48-9

4-(Tetrahydrofuran-2-yl)benzoic acid

Cat. No. B1530598
M. Wt: 192.21 g/mol
InChI Key: IMSQZGIEEABPCF-UHFFFAOYSA-N
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Description

4-(Tetrahydrofuran-2-yl)benzoic acid is an organic compound with the chemical formula C11H12O3. It has a molecular weight of 192.21 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 4-tetrahydro-2-furanylbenzoic acid . The InChI code is 1S/C11H12O3/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h3-6,10H,1-2,7H2,(H,12,13) .


Physical And Chemical Properties Analysis

The compound is a white or off-white crystalline powder. The solubility of similar compounds like benzoic acid in water at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively .

Scientific Research Applications

Synthesis of Pranlukast

4-(Tetrahydrofuran-2-yl)benzoic acid is utilized in the synthesis of pranlukast, a pharmaceutical compound. The process involves several steps, starting with tetrahydrofuran undergoing ring-opening, Friedel-Crafts alkylation, bromination, and etherification. This leads to the formation of pranlukast with a yield of 24.7% based on the initial tetrahydrofuran (Zhang Yue et al., 2013).

Crystal Structure Studies

4-(Tetrahydrofuran-2-yl)benzoic acid is significant in crystallography. For example, the asymmetric unit of a particular compound consisting of this molecule includes one water molecule, leading to a three-dimensional network through hydrogen-bonding and π–π stacking interactions (Guo-qing Li et al., 2008).

Acaricidal Activity

Structural modification of octadecanoic acid-3,4-tetrahydrofuran diester, a compound related to 4-(Tetrahydrofuran-2-yl)benzoic acid, demonstrates acaricidal activity. The alteration in structure enhances the acaricidal potency, with significant impacts on mite body structure and energy metabolism (Lixia Li et al., 2022).

Dye-Sensitized Solar Cells

In the development of dye-sensitized solar cells, 4-(Tetrahydrofuran-2-yl)benzoic acid derivatives are used. These derivatives are conjugated to electron-donor and electron-acceptor components, influencing the cell's energy levels, light-harvesting ability, and overall efficiency (Lin Yang et al., 2016).

Metal-Organic Frameworks

4-(Tetrahydrofuran-2-yl)benzoic acid is also applied in the synthesis of metal-organic frameworks (MOFs). These frameworks exhibit diverse structural topologies and are studied for their spectral properties. Modifications in ligands can lead to various MOF structures with potential applications in gas adsorption and catalysis (Weichao Song et al., 2009).

properties

IUPAC Name

4-(oxolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h3-6,10H,1-2,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSQZGIEEABPCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tetrahydrofuran-2-yl)benzoic acid

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(tetrahydrofuran-2-yl)benzoate (350 mg, 1.41 mmol) in dichloromethane (10 mL) was added 2,2,2-trifluoroacetic acid (2 mL). The resulting mixture was stirred at room temperature for 0.5 hours. The mixture was concentrated to give 4-(tetrahydrofuran-2-yl)benzoic acid (200 mg, 74%) as a white solid.
Name
tert-butyl 4-(tetrahydrofuran-2-yl)benzoate
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WJ Wang, LX Liao, ZD Huang, FT Wei, XL Yang - ACS omega, 2022 - ACS Publications
We investigated the secondary metabolites present in Penicillium janthinellum MPT-25, an endophytic fungus isolated from Taxus wallichiana var. chinensis (Pilger) Florin. Chemical …
Number of citations: 4 pubs.acs.org

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